molecular formula C18H18N2OS B10974425 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10974425
M. Wt: 310.4 g/mol
InChI Key: FYIUEZVHDICZCH-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a cyano group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the cyano group and the ethyl and methyl substituents. The final step involves the formation of the cyclopropane carboxamide moiety through a cyclopropanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler hydrocarbons.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
  • N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,2-diphenylacetamide

Uniqueness

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropanecarboxamide is unique due to its cyclopropane carboxamide moiety, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C18H18N2OS/c1-3-13-11(2)22-18(16(13)10-19)20-17(21)15-9-14(15)12-7-5-4-6-8-12/h4-8,14-15H,3,9H2,1-2H3,(H,20,21)

InChI Key

FYIUEZVHDICZCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2CC2C3=CC=CC=C3)C

Origin of Product

United States

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